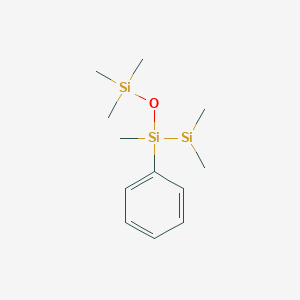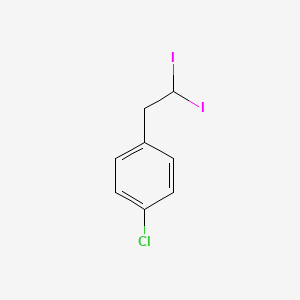
1-Chloro-4-(2,2-diiodoethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2,2-diiodoethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and a 2,2-diiodoethyl group
Méthodes De Préparation
The synthesis of 1-Chloro-4-(2,2-diiodoethyl)benzene typically involves the halogenation of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with iodine and chlorine under specific conditions to introduce the desired substituents. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Chloro-4-(2,2-diiodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-4-(2,2-diiodoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2,2-diiodoethyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a positively charged intermediate that reacts with nucleophiles. The pathways involved depend on the specific reaction and conditions.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(2,2-diiodoethyl)benzene can be compared with other halogenated benzene derivatives, such as:
- 1-Chloro-4-(2,2-dibromoethyl)benzene
- 1-Chloro-4-(2,2-difluoroethyl)benzene
- 1-Chloro-4-(2,2-dichloroethyl)benzene
These compounds share similar structures but differ in the halogen atoms present, which can significantly affect their chemical properties and reactivity
Propriétés
Numéro CAS |
823180-33-2 |
|---|---|
Formule moléculaire |
C8H7ClI2 |
Poids moléculaire |
392.40 g/mol |
Nom IUPAC |
1-chloro-4-(2,2-diiodoethyl)benzene |
InChI |
InChI=1S/C8H7ClI2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,8H,5H2 |
Clé InChI |
AXTBKISFHKXJFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(I)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


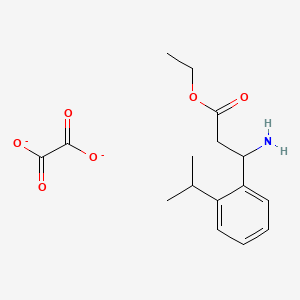

![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)
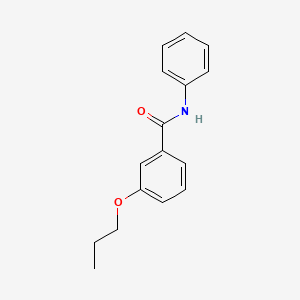
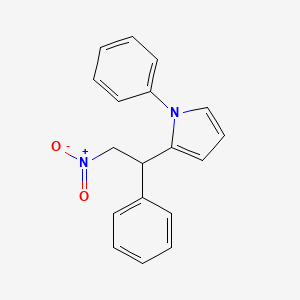
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
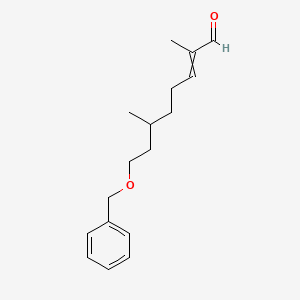
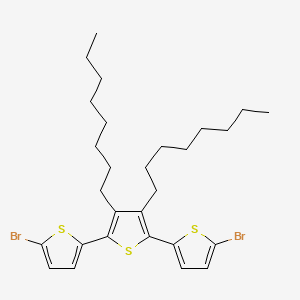
![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
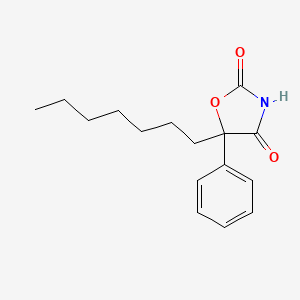
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
